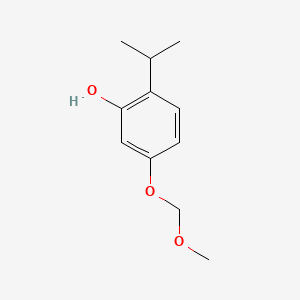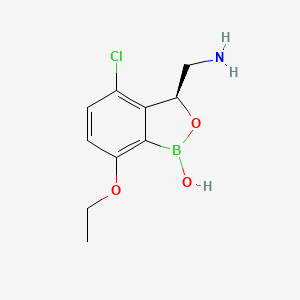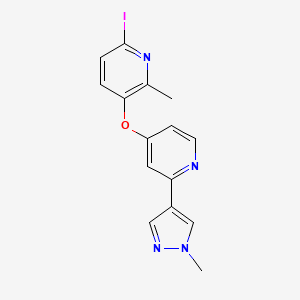
4-(3-Ethynylphenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ethynylphenoxy)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenoxy group substituted with an ethynyl group at the 3-position and an aniline group at the 4-position. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethynylphenoxy)aniline typically involves the following steps:
Nitration and Reduction: The starting material, a suitable phenol derivative, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Ethynylation: The phenol derivative is then subjected to ethynylation to introduce the ethynyl group at the desired position.
Coupling Reaction: Finally, the ethynylated phenol is coupled with aniline under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration, reduction, and coupling reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Ethynylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) for halogenation or nitric acid (HNO₃) for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted phenoxy aniline.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-(3-Ethynylphenoxy)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-(3-Ethynylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the aniline group can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Ethynylphenoxy)aniline: Similar structure but with different substitution pattern.
4-(4-Ethynylphenoxy)aniline: Another isomer with the ethynyl group at the 4-position.
4-(3-Ethynylphenoxy)phenol: Similar compound with a phenol group instead of an aniline group.
Uniqueness
4-(3-Ethynylphenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C14H11NO |
|---|---|
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
4-(3-ethynylphenoxy)aniline |
InChI |
InChI=1S/C14H11NO/c1-2-11-4-3-5-14(10-11)16-13-8-6-12(15)7-9-13/h1,3-10H,15H2 |
Clave InChI |
JYIMJRNLLCDVHZ-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)OC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene-2-carbaldehyde](/img/structure/B13917867.png)
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)




![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)



![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
